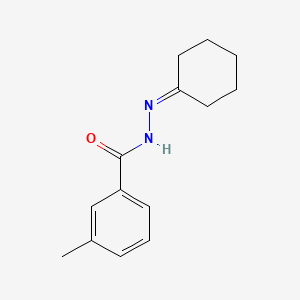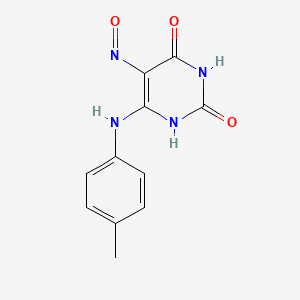
Methyl 8,14-epoxyabiet-12-en-18-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8,14-epoxyabiet-12-en-18-oate is a chemical compound with the molecular formula C21H32O3. It is a derivative of abietic acid, which is a naturally occurring resin acid found in coniferous trees. This compound is known for its unique structure, which includes an epoxy group and a methyl ester group. It has various applications in scientific research and industry due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8,14-epoxyabiet-12-en-18-oate typically involves the epoxidation of abietic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 8,14-positions. The resulting epoxyabietic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the epoxidation and esterification steps, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl 8,14-epoxyabiet-12-en-18-oate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxy ring, leading to the formation of diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated compounds.
Reduction: Formation of diols from the opening of the epoxy ring.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl 8,14-epoxyabiet-12-en-18-oate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of resins, adhesives, and coatings due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 8,14-epoxyabiet-12-en-18-oate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the modulation of biological pathways, contributing to its observed biological activities.
類似化合物との比較
Methyl 8,14-epoxyabiet-12-en-18-oate can be compared with other similar compounds such as:
Methyl abietate: Lacks the epoxy group, making it less reactive in certain chemical reactions.
Methyl dehydroabietate: Contains a double bond instead of an epoxy group, leading to different reactivity and applications.
Methyl 12-hydroxyabietate: Contains a hydroxyl group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its epoxy group, which provides additional reactivity and potential for various applications in research and industry.
特性
CAS番号 |
25859-59-0 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC名 |
methyl 5,9-dimethyl-13-propan-2-yl-15-oxatetracyclo[8.5.0.01,14.04,9]pentadec-12-ene-5-carboxylate |
InChI |
InChI=1S/C21H32O3/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(22)23-5)15(19)9-12-21(16)17(14)24-21/h7,13,15-17H,6,8-12H2,1-5H3 |
InChIキー |
GJXHDHSFRNFOKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CCC2C3(CCCC(C3CCC24C1O4)(C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


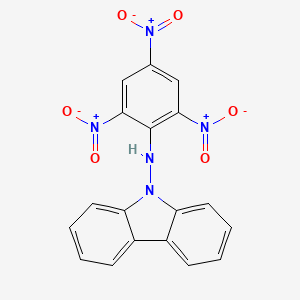
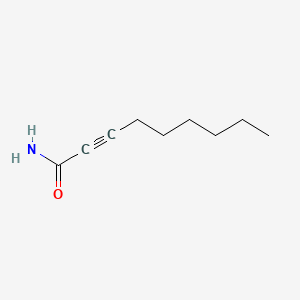
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)

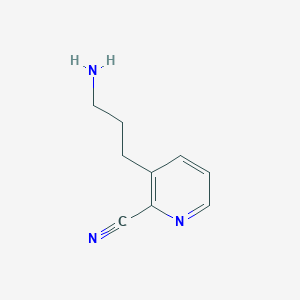
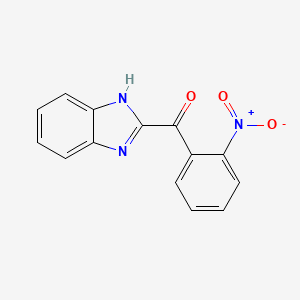
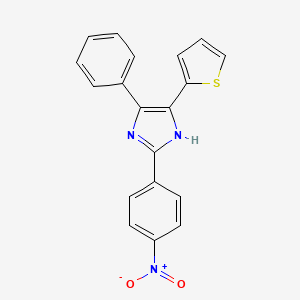
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
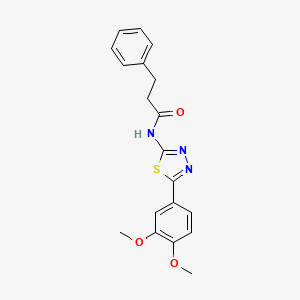

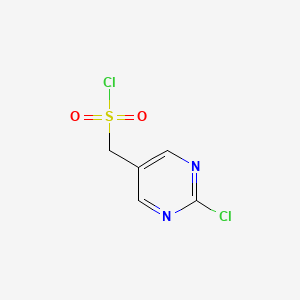
![ethyl 3-[3-cyano-4-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B14164396.png)
